Difelikefalin (trifluoroacetate salt)

KOR Agonism Receptor Binding Functional Selectivity

Researchers requiring a peripherally-restricted KOR agonist often face confounding CNS effects from generic alternatives. Difelikefalin (trifluoroacetate salt) resolves this with its all-D-amino acid peptide structure, ensuring minimal BBB penetration and validated clinical efficacy (FDA/EMA-approved for CKD-associated pruritus). • >6,250-fold KOR/MOR selectivity eliminates mu-opioid off-target effects • ED50 = 0.05 mg/kg (antipruritic) and 0.15-1.47 µmol/kg (antinociceptive) in murine models • ≥98% purity, -20°C storage, ambient shipping from BenchChem

Molecular Formula C38H54F3N7O8
Molecular Weight 793.9 g/mol
Cat. No. B10823153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifelikefalin (trifluoroacetate salt)
Molecular FormulaC38H54F3N7O8
Molecular Weight793.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H53N7O6.C2HF3O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;3-2(4,5)1(6)7/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);(H,6,7)/t27-,28-,29-,30-;/m1./s1
InChIKeyDNTIYNDNHLWSLZ-KGURMGBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difelikefalin: A Peripherally-Restricted KOR Agonist


Difelikefalin (trifluoroacetate salt), also known as CR-845 or FE-202845, is a synthetic, peripherally-restricted and selective agonist of the kappa-opioid receptor (KOR) [1]. It is a tetrapeptide composed entirely of D-amino acids, a structural feature that contributes to its high metabolic stability and limits its ability to cross the blood-brain barrier [2]. This compound is the active pharmaceutical ingredient in FDA and EMA-approved therapies for moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis .

Generic Substitution Risks for Difelikefalin


The procurement of a generic KOR agonist in place of difelikefalin (trifluoroacetate salt) carries substantial risk due to critical differences in potency, selectivity, peripheral restriction, and clinical validation. While compounds like nalfurafine also target KOR, difelikefalin's unique peptide structure confers an exceptional degree of peripheral restriction, minimizing the risk of centrally-mediated adverse effects like sedation and dysphoria, a common limitation of many KOR agonists [1]. Furthermore, difelikefalin has demonstrated a specific clinical efficacy and safety profile in large, randomized controlled trials for pruritus [2]. Using an alternative compound would introduce unknown variables in experimental or therapeutic contexts, potentially leading to different outcomes in receptor binding, functional activity, and in vivo performance. The evidence below quantifies these critical differentiators.

Quantitative Evidence: Difelikefalin vs. Alternatives


In Vitro KOR Selectivity vs. Nalfurafine

Difelikefalin demonstrates high potency at the human KOR (EC50 = 0.16 nM) in a transactivation assay, but its most critical differentiator is its exceptional selectivity over the mu-opioid receptor (MOR), a common source of adverse effects. Its selectivity ratio (MOR EC50 > 1 µM / KOR EC50 0.16 nM) exceeds 6250-fold . In contrast, the KOR agonist nalfurafine, while potent (EC50 = 0.05 nM in [35S]GTPγS assay), exhibits a KOR/MOR selectivity of approximately 32- to 128-fold [1]. This quantitative difference in selectivity highlights difelikefalin's superior in vitro pharmacological profile for minimizing MOR-mediated off-target activity.

KOR Agonism Receptor Binding Functional Selectivity

Efficacy for Hemodialysis-Associated Pruritus

In a pooled analysis of two pivotal Phase 3 trials (KALM-1 and KALM-2, N=851), 51.1% of difelikefalin-treated patients achieved a ≥3-point reduction in the Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12, compared to 35.2% with placebo (p<0.001) [1]. This absolute improvement of 15.9% over placebo is clinically meaningful. Furthermore, a recent prospective study demonstrated that switching from nalfurafine to difelikefalin in patients with treatment-resistant pruritus resulted in a significant reduction in the median Numerical Rating Scale (NRS) from 5 [4,7] to 3 [2,3] (p<0.005) [2].

Clinical Trial Pruritus Hemodialysis Efficacy

In Vivo Analgesic and Antipruritic Effects

In mouse models, difelikefalin (CR845) demonstrates potent and peripherally-mediated antinociception. In a study comparing it to the novel peptide Conorphin-66, difelikefalin exhibited a range of ED50 values for antinociception from 0.15 to 1.47 µmol/kg across multiple pain models (tail-flick, post-operative, formalin, and acetic acid-induced visceral pain) [1]. This compares favorably to Conorphin-66, which had ED50 values ranging from 0.02 to 3.28 µmol/kg. In separate studies, difelikefalin reduced scratching behavior induced by the KOR antagonist GNTI with an ED50 of 0.05 mg/kg [2].

In Vivo Antinociception Pruritus Murine Models

Mechanism of Action in Atopic Dermatitis

In a murine model of atopic dermatitis (AD), difelikefalin (DFK) was shown to suppress itch through a distinct neuromodulatory mechanism. Calcium imaging of dorsal root ganglia (DRG) neurons revealed that DFK preferentially targets larger-diameter mechanoreceptors (e.g., Aβ-fibers) rather than the small-diameter pruriceptive C-fibers typically implicated in itch [1]. This contrasts with the broader, less-specific mechanisms of action of other antipruritic agents. In this model, DFK rapidly suppressed itch without altering AD-like skin inflammation [1].

Atopic Dermatitis Neuromodulation Itch Mechanism of Action

In Vivo Anti-inflammatory Activity

Difelikefalin exhibits anti-inflammatory properties in preclinical models. It has been shown to suppress the release of pro-inflammatory cytokines from human monocyte-derived macrophages and reduce lipopolysaccharide (LPS)-induced TNFα and IL-1β production in mice [1]. This suggests a potential immunomodulatory role beyond its analgesic and antipruritic effects, differentiating it from some classical KOR agonists that may have a less pronounced anti-inflammatory profile [1].

Inflammation Cytokines In Vivo Macrophage

Pharmacokinetics in Renal Impairment

The pharmacokinetic profile of difelikefalin is significantly altered by renal function, a critical consideration for its primary clinical application. A Phase 1 study demonstrated that in subjects on hemodialysis (HD), difelikefalin total exposure (AUC) was approximately 11-fold higher and the plasma half-life (t½) was 38.0 hours, compared to 2.6 hours in healthy subjects [1]. A separate study confirmed that clearance decreases with increasing renal impairment [2]. This predictable and well-characterized PK profile in target patient populations is essential for dosing and distinguishes difelikefalin from other KOR agonists that may have different PK properties or lack such extensive renal impairment data [1].

Pharmacokinetics Renal Impairment Hemodialysis Drug Disposition

Application Scenarios for Difelikefalin


Peripheral KOR Analgesia and Antipruritus Models

Difelikefalin is the ideal positive control for in vivo studies of pain and itch where a peripherally-restricted KOR agonist is required. Its established ED50 values for antinociception (0.15-1.47 µmol/kg) [1] and antipruritic effects (0.05 mg/kg) [2] in murine models provide a benchmark for testing novel compounds. Its high KOR/MOR selectivity (>6,250-fold) minimizes confounding effects from mu-opioid receptor activation, ensuring cleaner data interpretation.

In Vitro G-Protein Biased Signaling

Researchers investigating KOR signal transduction can use difelikefalin as a reference compound for its distinct bias profile. Studies show that CR845 (difelikefalin) exhibits weak β-arrestin2 signaling bias (-4.35), which can be compared to other KOR agonists like Conorphin-66 (-1.54) [1]. Its functional selectivity profile in cell-based assays makes it a valuable tool for dissecting G-protein-dependent versus β-arrestin-dependent signaling pathways.

Mechanistic Studies of Itch and Neuromodulation

For neuroscience research, difelikefalin is uniquely suited to investigate non-histaminergic itch pathways. Its demonstrated preference for activating larger-diameter mechanoreceptors (Aβ-fibers) over small-diameter pruriceptive C-fibers in DRG neurons [1] makes it a key tool for studies focused on the neural circuitry of itch and the role of KOR in neuromodulation, independent of inflammation.

Pharmacokinetic Modeling in Renal Impairment

Difelikefalin serves as a model compound for studying drug disposition in renal impairment. Its well-defined PK profile, including an 11-fold higher AUC and 14.6-fold longer half-life in hemodialysis subjects versus healthy controls [1], provides a robust dataset for developing and validating physiologically-based pharmacokinetic (PBPK) models for peptides in the context of renal failure.

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